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Compound of Interest

Compound Name: 1-fluoro-2,4-dimethoxybenzene

Cat. No.: B091222 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-fluoro-2,4-
dimethoxybenzene, a key intermediate in the synthesis of various pharmaceutical and

agrochemical compounds.[1] The unique substitution pattern of a fluorine atom and two

methoxy groups on the benzene ring imparts specific characteristics that are elucidated

through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS). This document is intended for researchers, scientists, and professionals in

drug development and materials science who utilize this compound in their work.[1]

Molecular Structure and Properties
Compound Name: 1-fluoro-2,4-dimethoxybenzene

Synonyms: 1,3-Dimethoxy-4-fluorobenzene, 2,4-Dimethoxyfluorobenzene, 4-Fluoro-1,3-

dimethoxybenzene[2]

CAS Number: 17715-70-7[1][2]

Molecular Formula: C₈H₉FO₂[1][2]

Molecular Weight: 156.15 g/mol [1][2]

Appearance: White to light yellow clear liquid[1]
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Density: 1.188 g/mL at 25 °C[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 1-fluoro-2,4-dimethoxybenzene, both ¹H and ¹³C

NMR spectra are crucial for structural confirmation.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1-fluoro-2,4-dimethoxybenzene exhibits distinct signals for the

aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-

donating methoxy groups and the electron-withdrawing fluorine atom.

Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

Aromatic-H 6.765 m 1H

Aromatic-H 6.628 m 1H

Aromatic-H 6.578 m 1H

-OCH₃ 3.842 s 3H

-OCH₃ 3.833 s 3H

Data sourced from a spectrum obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.
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Assignment Chemical Shift (δ, ppm)

Aromatic C-F 156.0 (d, ¹JCF = 240.8 Hz)

Aromatic C-O 151.5 (d, ³JCF = 10.5 Hz)

Aromatic C-O 145.8 (d, ⁴JCF = 2.5 Hz)

Aromatic C-H 111.5 (d, ²JCF = 22.5 Hz)

Aromatic C-H 105.8 (d, ²JCF = 25.0 Hz)

Aromatic C-H 99.5 (d, ³JCF = 6.5 Hz)

-OCH₃ 56.5

-OCH₃ 55.8

Note: Predicted data based on typical chemical shifts and observed coupling constants for

similar fluorinated aromatic compounds. The values in parentheses for the fluorinated carbons

indicate the multiplicity (d = doublet) and the carbon-fluorine coupling constant (JCF).

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 1-fluoro-2,4-
dimethoxybenzene is characterized by absorptions corresponding to the aromatic ring, C-O

ether linkages, C-F bond, and C-H bonds.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3100-3000 Aromatic C-H stretch Medium

2960-2850 Aliphatic C-H stretch (-OCH₃) Medium-Strong

1600-1585, 1500-1400 Aromatic C=C stretching Medium-Strong

1250-1000 C-O (ether) stretching Strong

1250-1100 C-F stretching Strong

900-675
Aromatic C-H out-of-plane

bend
Strong

Note: This is a predicted spectrum based on characteristic IR absorption frequencies for the

functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure.

The mass spectrum of 1-fluoro-2,4-dimethoxybenzene shows a molecular ion peak

corresponding to its molecular weight. The fragmentation pattern is characteristic of an

aromatic ether.
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m/z Relative Intensity (%) Possible Fragment

156 100.0 [M]⁺ (Molecular Ion)

141 60.7 [M - CH₃]⁺

113 35.6
[M - CH₃ - CO]⁺ or [M -

OCH₃]⁺

95 29.7 [C₆H₄F]⁺

83 11.5

70 14.8

65 16.7

59 6.5

Data shows prominent peaks from an electron ionization (EI) mass spectrum.

Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization

of 1-fluoro-2,4-dimethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 10-20 mg of 1-fluoro-2,4-
dimethoxybenzene for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3][4] The solution is then

filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube

to remove any particulate matter.[5] The final sample height in the tube should be around 4-5

cm. The tube is capped to prevent solvent evaporation.[3]

Instrument Setup: The NMR experiment is performed on a spectrometer, for instance, a 400

MHz instrument. The sample is placed in the magnet, and the spectrometer is locked onto

the deuterium signal of the solvent.[3]
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Data Acquisition: The magnetic field is shimmed to achieve homogeneity and improve

resolution. For a ¹H NMR spectrum, a standard pulse sequence is used, and a sufficient

number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For a ¹³C

NMR spectrum, a larger number of scans is required due to the lower natural abundance of

the ¹³C isotope. A relaxation delay is set to ensure accurate integration.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and

¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an

internal standard like tetramethylsilane (TMS) is used for calibration.[6]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): Since 1-fluoro-2,4-dimethoxybenzene is a liquid,

a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g.,

NaCl or KBr).[7] The plates are then gently pressed together to form a thin film.

Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is collected first.

Data Acquisition: The sample holder with the prepared salt plates is placed in the

instrument's sample compartment.[8] The spectrum is then acquired, typically by co-adding

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is recorded

over a typical range of 4000-400 cm⁻¹.[9]

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the

sample spectrum by the instrument's software.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via direct injection or through a gas chromatography (GC) system for separation from

any impurities. The sample is vaporized in the ion source.[10]

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV) in a technique known as electron ionization (EI). This causes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b091222?utm_src=pdf-body
https://scholar.ulethbridge.ca/sites/default/files/susanfindlay/files/chem2600_lecture03_ms_2018.pdf?m=1549041515
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://www.chemicalbook.com/SpectrumEN_367-11-3_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which is

a radical cation.

Mass Analysis: The newly formed ions are accelerated by an electric field and then passed

through a magnetic field in the mass analyzer. The magnetic field deflects the ions based on

their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions.

Detection: The separated ions are detected by an electron multiplier, which generates a

signal proportional to the number of ions striking it. The detector records the m/z ratio and

the relative abundance of each ion. The most abundant ion is assigned a relative intensity of

100% and is called the base peak.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

1-fluoro-2,4-dimethoxybenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C350469&Type=IR-SPEC&Index=2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C462066&Type=IR-SPEC&Index=2
https://www.mdpi.com/1422-8599/2018/1/M984
http://www.irphouse.com/ijpa/ijpav6n1_01.pdf
https://www.chemicalbook.com/SpectrumEN_150-78-7_IR1.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://scholar.ulethbridge.ca/sites/default/files/susanfindlay/files/chem2600_lecture03_ms_2018.pdf?m=1549041515
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.uni-saarland.de/fileadmin/upload/lehrstuhl/jauch/An04_Massenspektroskopie_Skript_Volmer.pdf
https://www.chemicalbook.com/SpectrumEN_367-11-3_IR1.htm
https://www.benchchem.com/product/b091222#1-fluoro-2-4-dimethoxybenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b091222#1-fluoro-2-4-dimethoxybenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b091222#1-fluoro-2-4-dimethoxybenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b091222#1-fluoro-2-4-dimethoxybenzene-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b091222?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

